N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide

Pharmaceutical impurity profiling Regulatory reference standards Potassium-competitive acid blockers

N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide (CAS 942195-84-8), formally cataloged as Tegoprazan Impurity 24, is a process-related benzimidazole carboxamide impurity generated during the synthesis of tegoprazan, a potassium-competitive acid blocker (P-CAB) approved for acid-related gastrointestinal disorders. It is chemically defined as 7-(Benzyloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-5-carboxamide with molecular formula C₁₈H₁₉N₃O₂ and molecular weight 309.36 g/mol.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
CAS No. 942195-84-8
Cat. No. B1429153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide
CAS942195-84-8
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)N(C)C
InChIInChI=1S/C18H19N3O2/c1-12-19-15-9-14(18(22)21(2)3)10-16(17(15)20-12)23-11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,20)
InChIKeyLMUKCLBCNXTYHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tegoprazan Impurity 24 (CAS 942195-84-8): Key Reference Standard for P-CAB Drug Development and Quality Control


N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide (CAS 942195-84-8), formally cataloged as Tegoprazan Impurity 24, is a process-related benzimidazole carboxamide impurity generated during the synthesis of tegoprazan, a potassium-competitive acid blocker (P-CAB) approved for acid-related gastrointestinal disorders . It is chemically defined as 7-(Benzyloxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-5-carboxamide with molecular formula C₁₈H₁₉N₃O₂ and molecular weight 309.36 g/mol . This compound serves exclusively as a pharmaceutical reference standard for analytical method development, method validation (AMV), and quality control (QC) in ANDA applications or commercial tegoprazan production, not for direct biological use .

Why Generic Benzimidazole Carboxamides Cannot Substitute Tegoprazan Impurity 24 in Regulated Analytical Workflows


Tegoprazan drug substance specifications require the chromatographic identification and quantification of specific, structurally defined impurities for regulatory submission . Tegoprazan Impurity 24 (CAS 942195-84-8) is characterized by a unique 7-benzyloxy substitution on the benzimidazole core and a distinct N,N,2-trimethyl carboxamide side chain, which differentiates it from other tegoprazan-related impurities such as the 4-hydroxy des-benzyl analog (Impurity 14, CAS 2168520-25-8) or the carboxylic acid intermediate (Impurity 23, CAS 942195-83-7) . Generic benzimidazole carboxamides lack the exact retention time, relative response factor, and mass spectral fragmentation profile required for validated HPLC or LC-MS methods; substituting an unqualified analog compromises system suitability, method accuracy, and ultimately the acceptability of ANDA impurity profiling data by regulatory agencies .

Quantitative Differentiation Evidence for Tegoprazan Impurity 24 (CAS 942195-84-8) Versus Closest Analogs


Unique CAS Registry Identity Distinguishes Impurity 24 from Tegoprazan API and Related Substances

Tegoprazan Impurity 24 is registered under CAS 942195-84-8, which is distinct from tegoprazan API (CAS 942195-55-3) and closely related process intermediates such as Impurity 23 (CAS 942195-83-7, the 7-benzyloxy-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid) . This unique CAS designation corresponds to a single molecular entity with InChIKey LMUKCLBCNXTYHK-UHFFFAOYSA-N, confirmed by CAS Common Chemistry, ensuring unequivocal identity for procurement and regulatory citation .

Pharmaceutical impurity profiling Regulatory reference standards Potassium-competitive acid blockers

Certified Purity Specification NLT 98% Enables Direct Use as a Quantitative Reference Standard

Commercial suppliers specify the purity of Tegoprazan Impurity 24 as NLT 98% (HPLC), consistent with ISO-certified quality systems for pharmaceutical reference standards . This purity level meets the threshold for use as a primary reference standard in quantitative impurity methods, where the ICH Q3A guideline requires reliable quantitation of impurities at the 0.10% or 0.15% threshold relative to the drug substance . In contrast, generic benzimidazole research compounds typically carry a 'usually 95%' purity designation with no CoA traceability .

Reference standard qualification HPLC purity analysis Quality control

Structural Differentiation: 7-Benzyloxy Substituent Defines Impurity 24 Against Des-Benzyl and Des-Methyl Analogs

The defining structural feature of Impurity 24 is the 7-benzyloxy protecting group that remains on the benzimidazole scaffold, distinguishing it from Impurity 14 (4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide, CAS 2168520-25-8) where the benzyl group has been cleaved, and from Impurity 25 (CAS 942195-85-9) which bears an additional N-tosyl protecting group . This structural difference translates directly to chromatographic behavior: in validated tegoprazan HPLC methods, the four related substances (Impurities A–D) exhibit relative retention times (RRTs) ranging from 0.22 to 1.86 versus tegoprazan (tR = 13.8 min), with relative correction factors (RCFs) between 0.78 and 3.16, demonstrating that each impurity—including the benzyloxy-bearing species—requires individual calibration for accurate quantification .

Impurity structure elucidation Process-related impurity classification LC-MS identification

Regulatory-Grade Characterization Package Supports Pharmacopeial Traceability for ANDA Submissions

Tegoprazan Impurity 24 is supplied with detailed characterization data compliant with regulatory guidelines, and vendors offer further traceability against USP or EP pharmacopeial standards based on feasibility . This contrasts with general-purpose benzimidazole building blocks sold as 'fine chemicals' or 'intermediates' without a Certificate of Analysis suitable for regulatory submission . The availability of a full characterization package—typically including ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity chromatograms—provides the documentation required for ANDA method validation reports .

Pharmacopeial reference standard traceability ANDA regulatory compliance Method validation

Priority Application Scenarios for Tegoprazan Impurity 24 (CAS 942195-84-8) Reference Standard


ANDA Method Development and Validation for Tegoprazan Generic Drug Products

Tegoprazan Impurity 24 is used as a primary reference marker for developing and validating HPLC or LC-MS methods to detect and quantify the 7-benzyloxy process impurity in tegoprazan drug substance and finished dosage forms . Its NLT 98% purity and full characterization data support system suitability testing, linearity assessment, and relative response factor determination as required by ICH Q2(R1) .

Quality Control Release Testing in Commercial Tegoprazan API Manufacturing

QC laboratories employ Impurity 24 as a certified reference standard to monitor batch-to-batch consistency of tegoprazan active pharmaceutical ingredient. The compound enables accurate quantification of the 7-benzyloxy impurity at specification limits, ensuring compliance with pharmacopeial monograph requirements and preventing out-of-specification batches from reaching formulation .

Forced Degradation and Stability-Indicating Method Development

In stress-testing studies of tegoprazan under acidic, alkaline, oxidative, and thermal conditions, Impurity 24 serves as a process-impurity reference to differentiate degradation products from synthesis-related impurities . Its chromatographic retention window and mass spectral signature enable definitive peak assignment in LC-HRMS degradation profiles, supporting the establishment of a complete impurity fate map .

Regulatory Filing Support for DMF and CEP Applications

Procurement of Impurity 24 with pharmacopeial traceability documentation directly supports the preparation of the impurity section of a Drug Master File (DMF) or Certificate of Suitability (CEP) for tegoprazan. The fully characterized reference standard provides the identity, purity, and structural confirmation evidence required by the FDA and EDQM for acceptance of the proposed impurity control strategy .

Quote Request

Request a Quote for N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.